molecular formula C12H16Si B1586887 2-[(Trimethylsilyl)ethynyl]toluene CAS No. 3989-15-9

2-[(Trimethylsilyl)ethynyl]toluene

Cat. No.: B1586887
CAS No.: 3989-15-9
M. Wt: 188.34 g/mol
InChI Key: POJCCZAVVWWXNS-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)ethynyl]toluene is an organosilicon compound with the molecular formula C12H16Si. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a toluene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Trimethylsilyl)ethynyl]toluene typically involves the reaction of trimethylsilylacetylene with a suitable toluene derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where trimethylsilylacetylene is reacted with a halogenated toluene derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-[(Trimethylsilyl)ethynyl]toluene undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction can lead to the formation of alkenes or alkanes.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(Trimethylsilyl)ethynyl]toluene finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-[(Trimethylsilyl)ethynyl]toluene involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl group. The trimethylsilyl group provides stability and can be selectively removed under specific conditions to reveal the reactive alkyne. This allows for targeted modifications and functionalization of the molecule, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

  • 2-Ethynyltoluene
  • 1-Phenyl-2-trimethylsilylacetylene
  • 1,4-Bis(trimethylsilyl)benzene
  • Phenylacetylene
  • 2-Ethynylpyridine

Comparison: 2-[(Trimethylsilyl)ethynyl]toluene is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer specific reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and protection, making it suitable for a wide range of synthetic applications. The trimethylsilyl group can be easily removed, providing access to the reactive alkyne, which is not as readily available in some of the other similar compounds .

Properties

IUPAC Name

trimethyl-[2-(2-methylphenyl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Si/c1-11-7-5-6-8-12(11)9-10-13(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJCCZAVVWWXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403555
Record name 2-[(Trimethylsilyl)ethynyl]toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3989-15-9
Record name 1-Methyl-2-[2-(trimethylsilyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3989-15-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Trimethylsilyl)ethynyl]toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Trimethylsilyl)ethynyl]toluene
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Synthesis routes and methods

Procedure details

2-Iodotoluene (81.5 ml, 0.64 mol) and trimethylsilylacetylene (99 ml, 0.71 mol) were dissolved in triethylamine (250 ml). Triphenylphosphine (0.427 g, 1.6 mmol), copper (I) iodide (0.3 g, 1.6 mmol) and bistriphenyphosphinepalladium (II) dichloride (0.53 g, 0.71 mmol) were added and the mixture was heated under reflux for 18 h. The mixture was cooled to ambient temperature and carefully added to 10% hydrochloric acid (480 ml) and the product was extracted into hexane (3×200 ml). The extracts were washed with 10% hydrochloric acid (200 ml) and water (2×200 ml) then dried (MgSO4) and evaporated in vacuo to give trimethyl-(2-methylphenyl)ethynylsilane (114.06 g) as a yellow oil, which was used without further purification.
Quantity
81.5 mL
Type
reactant
Reaction Step One
Quantity
99 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step Two
[Compound]
Name
dichloride
Quantity
0.53 g
Type
reactant
Reaction Step Three
Name
copper (I) iodide
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Quantity
0.427 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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